1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H11F2N3S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . The biological activity of pyrazoles is often attributed to their ability to interact with various enzymes and receptors in the body .
Thiophenes
are five-membered aromatic heterocycles containing four carbon atoms and one sulfur atom . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The biological activity of thiophenes is often attributed to their ability to interact with various biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3S/c1-13-5-8-4-9(7-2-3-16-6-7)14-15(8)10(11)12/h2-4,6,10,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHVILVQOUTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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